molecular formula C10H8O5 B11894391 3,5,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-14-1

3,5,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11894391
CAS No.: 61885-14-1
M. Wt: 208.17 g/mol
InChI Key: GWRPDOGTRLMNNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of resorcinol derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often require refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of industrial production .

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chromen-4-one compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one serves as a building block for the synthesis of more complex molecules.

Biology: This compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential therapeutic effects and as a lead compound for drug development .

Medicine: In medicine, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is investigated for its potential use in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical research .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 5,6,8-Trihydroxy-2-methyl-4H-chromen-4-one
  • 3,5,7-Trihydroxy-2-methyl-4H-chromen-4-one
  • 3,5,8-Trihydroxy-2-phenyl-4H-chromen-4-one

Comparison: Compared to similar compounds, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl group at position 2. These structural differences contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

61885-14-1

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,5,8-trihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-8(13)9(14)7-5(11)2-3-6(12)10(7)15-4/h2-3,11-13H,1H3

InChI Key

GWRPDOGTRLMNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2O1)O)O)O

Origin of Product

United States

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